molecular formula C10H16FN3 B13337713 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13337713
M. Wt: 197.25 g/mol
InChI Key: VXKRPWLACPQJLV-UHFFFAOYSA-N
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Description

4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the ethyl group: This can be done via alkylation using an appropriate alkyl halide.

    Cyclopropyl group addition: The cyclopropyl group can be introduced through a cyclopropanation reaction.

    Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring or the cyclopropyl group, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole derivatives, ring-opened products.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: It can be explored as a potential drug candidate for various diseases.

Medicine

    Therapeutic Agents: The compound can be investigated for its potential therapeutic effects in treating conditions such as inflammation, cancer, and infectious diseases.

Industry

    Agrochemicals: It can be used as a precursor for the synthesis of pesticides and herbicides.

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-(1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
  • 4-Ethyl-3-(2-chloro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
  • 4-Ethyl-3-(2-fluoro-1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

The presence of the fluorine atom in 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can significantly alter its chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and increasing its bioavailability.

Properties

Molecular Formula

C10H16FN3

Molecular Weight

197.25 g/mol

IUPAC Name

4-ethyl-5-(2-fluoro-1-methylcyclopropyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H16FN3/c1-4-6-8(10(2)5-7(10)11)13-14(3)9(6)12/h7H,4-5,12H2,1-3H3

InChI Key

VXKRPWLACPQJLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2(CC2F)C)C)N

Origin of Product

United States

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